[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Overview
Description
[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C14H14BFO3 and a molecular weight of 260.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a phenylethoxy group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-iodophenol and phenylethyl bromide.
Formation of Phenylethoxy Intermediate: The phenylethyl bromide is reacted with 5-fluoro-2-iodophenol in the presence of a base, such as potassium carbonate, to form the phenylethoxy intermediate.
Boronic Acid Formation: The phenylethoxy intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable ligand, such as triphenylphosphine, to introduce the boronic acid group.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: Formation of 5-fluoro-2-(2-phenylethoxy)phenol.
Reduction: Formation of 5-fluoro-2-(2-phenylethoxy)phenyl alcohol.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in the development of bioconjugates for targeted drug delivery and imaging applications.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry:
Material Science: The compound is utilized in the fabrication of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets, such as serine proteases, by forming a tetrahedral boronate complex, which inhibits the enzyme’s activity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and phenylethoxy substituents, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar in structure but lacks the phenylethoxy group, which affects its reactivity and applications.
2-Phenylethoxyphenylboronic Acid: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness:
Electronic Properties: The presence of both fluorine and phenylethoxy groups in [5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid imparts unique electronic properties, enhancing its reactivity in certain chemical reactions.
Versatility: The compound’s structure allows for diverse applications in organic synthesis, medicinal chemistry, and material science, making it a valuable tool in research and industry.
Properties
IUPAC Name |
[5-fluoro-2-(2-phenylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUKFGZSYHLUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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